molecular formula C20H15FN4O2 B2505865 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide CAS No. 1251674-86-8

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2505865
CAS No.: 1251674-86-8
M. Wt: 362.364
InChI Key: XICXNFNHILQFGB-UHFFFAOYSA-N
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Description

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a cyano group, a fluorophenyl group, and a p-tolylacetamide moiety

Preparation Methods

The synthesis of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyano and fluorophenyl groups. The final step involves the acylation of the pyrimidine derivative with p-tolylacetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the cyano and fluorophenyl groups can influence the oxidation state of the compound, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide include other pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

    2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl derivatives: These compounds may have similar biological activities but different pharmacokinetic profiles.

    Cyano-substituted pyrimidines: These compounds can undergo similar chemical reactions but may have different industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-2-8-17(9-3-13)24-18(26)12-25-19(14-4-6-16(21)7-5-14)23-11-15(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICXNFNHILQFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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